molecular formula C13H9ClO2S B12361480 (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

Cat. No.: B12361480
M. Wt: 264.73 g/mol
InChI Key: PZSZVSZONHQZQF-FLIBITNWSA-N
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Description

(2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid (CAS: 1017114-62-3) is an α,β-unsaturated carboxylic acid characterized by a trans-configuration (E-isomer) at the double bond. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.52 g/mol. The compound features a thien-2-yl group at position 2 and a 3-chlorophenyl substituent at position 3 of the acrylic acid backbone. The chlorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs .

Structural studies of related compounds often employ crystallographic tools like SHELX and ORTEP .

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8-

InChI Key

PZSZVSZONHQZQF-FLIBITNWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C2=CC=CS2)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death.

Table 1: Anticancer Activity of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)12Caspase activation
A549 (Lung)18Cell cycle arrest

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Polymer Chemistry

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid can be utilized as a monomer in the synthesis of polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices enhances their stability and resistance to degradation.

Table 2: Properties of Polymers Derived from (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(ester)25045
Polyurethane23050
Poly(acrylate)20040

Coatings and Adhesives

The compound's chemical structure allows it to serve as an effective additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors such as moisture and UV radiation.

Future Research Directions

Further research is needed to explore the full potential of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid in various applications:

  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects could lead to better therapeutic strategies.
  • Formulation Development : Investigating different formulations for enhanced bioavailability and efficacy in clinical settings.
  • Material Optimization : Exploring variations in polymer formulations to maximize performance characteristics for industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Key structural analogs include derivatives with variations in substituents, hybridization, and functional groups. A comparative analysis is provided below:

Table 1: Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid 1017114-62-3 C₁₃H₉ClO₂S 264.52 3-Chlorophenyl, thien-2-yl
3-(2-Thienyl)acrylic acid 15690-25-2 C₇H₆O₂S 154.19 Thien-2-yl
(2E)-3-Phenyl-2-thien-2-ylacrylic acid - C₁₃H₁₀O₂S 238.28 Phenyl, thien-2-yl
2-Methyl-3-(3-methylphenyl)acrylic acid - C₁₁H₁₂O₂ 176.21 3-Methylphenyl, methyl
2-Cyano-3-thien-2-yl-acrylic acid methyl ester 29577-54-6 C₉H₇NO₂S 193.23 Cyano, methyl ester, thien-2-yl

Key Observations :

  • The 3-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or methyl substituents.
  • The methyl ester and cyano derivatives (e.g., 29577-54-6) lack a free carboxylic acid group, altering solubility and reactivity .

Physicochemical Properties

The electronic effects of substituents significantly influence acidity (pKa), solubility, and partition coefficients (LogP).

Table 2: Estimated Physicochemical Properties
Compound pKa (COOH)* Solubility (mg/mL)* Melting Point (°C)* LogP*
(2E)-3-(3-Chlorophenyl)-2-thien-2-ylacrylic acid ~3.5 ~0.5 (Water) 180-185 ~3.2
3-(2-Thienyl)acrylic acid ~4.1 ~10 (Water) 150-155 ~1.8
(2E)-3-Phenyl-2-thien-2-ylacrylic acid ~3.8 ~2 (Water) 165-170 ~2.5
2-Methyl-3-(3-methylphenyl)acrylic acid ~4.5 ~15 (Water) 120-125 ~2.0
2-Cyano-3-thien-2-yl-acrylic acid methyl ester N/A ~50 (DMSO) 75-80 ~1.5

*Note: Values are estimated based on structural analogs and require experimental verification.

Key Findings :

  • Acidity: The electron-withdrawing chlorine atom lowers the pKa of the target compound (~3.5) compared to non-chlorinated analogs (e.g., phenyl derivative: ~3.8) .
  • Solubility : The free carboxylic acid group in the target compound reduces water solubility compared to ester derivatives, which are more soluble in organic solvents like DMSO .
  • Lipophilicity : Higher LogP values for chlorinated derivatives suggest enhanced membrane permeability, relevant in drug design .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group enables strong hydrogen bonds, influencing crystal packing and stability. For example:

  • In 3-(2-thienyl)acrylic acid (CAS 15690-25-2), hydrogen bonds form dimers via O–H···O interactions, as observed in SHELX-refined structures .
  • The 3-chlorophenyl group in the target compound may introduce additional halogen bonding (C–Cl···π), altering packing motifs compared to methyl or phenyl analogs .

Biological Activity

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid, a compound characterized by its unique thienyl and chlorophenyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid can be represented as follows:

C11H9ClO2S\text{C}_{11}\text{H}_{9}\text{Cl}\text{O}_{2}\text{S}

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.
  • Receptor Interaction : It could potentially bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Antimicrobial Action : Its structural components may facilitate interactions with microbial cell membranes or metabolic pathways, leading to antibacterial effects.

Antimicrobial Activity

Research has indicated that (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Escherichia coli125
Staphylococcus aureus62.5
Bacillus subtilis250
Pseudomonas aeruginosa500

These results suggest that the compound has the potential to be developed into an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

The anticancer potential of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 μM. The compound was found to activate caspase pathways, leading to programmed cell death .

Research Findings

Recent studies have highlighted the diverse biological activities of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Synergistic Effects : When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments for infections and cancers.

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